N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of 2,3-dimethylphenol with chloromethyl methyl ether to form 2,3-dimethylphenoxymethyl chloride. This intermediate is then reacted with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride to yield the desired thiadiazole derivative. The final step involves the reaction of the thiadiazole derivative with 1-adamantanecarboxylic acid chloride in the presence of a base like triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit the activity of enzymes such as kinases and proteases, leading to the disruption of cellular processes essential for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea
- N-(2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methyl-N’-phenylurea
Uniqueness
N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its specific structural features, such as the presence of the adamantane moiety, which imparts increased stability and lipophilicity. This makes it more effective in crossing biological membranes and reaching its molecular targets compared to similar compounds .
Properties
Molecular Formula |
C22H27N3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13-4-3-5-18(14(13)2)27-12-19-24-25-21(28-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h3-5,15-17H,6-12H2,1-2H3,(H,23,25,26) |
InChI Key |
NEJLLJGHQOCHBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
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